Sodium dimethylpiperidine-1-dithiocarboxylate

Coordination Polymer Mixed-Valence Complex Crystal Engineering

Problem: Common dithiocarbamates (pyrrolidine-dtc, 3,5-dimethylpiperidine-dtc) form 3D or 2D networks, not the desired 1D mixed-valence chain. Solution: This pre-formed sodium salt is the only ligand precursor that predictably yields [CuI4CuIIBr4(dmpip-dtc)2(CH3CN)]n. • 1D architecture with tetranuclear CuI4Br4 clusters, unattainable with non-methylated analogs. • Eg = 1.06 eV, competitive with leading dicyclohexyl-dtc systems. • Pre-validated; saves 2-3 weeks of in-house synthesis and characterization.

Molecular Formula C8H14NNaS2
Molecular Weight 211.3 g/mol
CAS No. 93981-33-0
Cat. No. B12652244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium dimethylpiperidine-1-dithiocarboxylate
CAS93981-33-0
Molecular FormulaC8H14NNaS2
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESCC1(CCCCN1C(=S)[S-])C.[Na+]
InChIInChI=1S/C8H15NS2.Na/c1-8(2)5-3-4-6-9(8)7(10)11;/h3-6H2,1-2H3,(H,10,11);/q;+1/p-1
InChIKeyIWQCHUFSCNXBAV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium dimethylpiperidine-1-dithiocarboxylate – A Specialised Dithiocarboxylate Intermediate for Materials and Synthetic Chemistry


Sodium dimethylpiperidine-1-dithiocarboxylate (CAS 93981-33-0) is an organosulfur sodium salt of a heterocyclic dithiocarboxylate, with the molecular formula C8H14NNaS2 and a molecular weight of 211.32 g/mol . It is primarily catalogued as a research reagent and synthetic intermediate, with its structural identity confirmed as 2,2-dimethylpiperidine-1-carbodithioate sodium salt . Owing to the presence of the dithiocarboxylate (-CS2-) group and a sterically-encumbered dimethylated piperidine ring, the compound functions as a potential ligand precursor for next-generation coordination polymers and advanced materials [1].

Why General-Purpose Dithiocarbamates Cannot Substitute for Dimethylpiperidine Dithiocarboxylate in Advanced Materials Research


The selection of the dithiocarbamate or dithiocarboxylate ligand is a critical parameter that dictates the dimensionality and electronic properties of the resulting mixed-valence coordination complex. For example, while pyrrolidine dithiocarbamate (pyrr-dtc) induces a 3D semiconducting coordination network with a bulk activation energy (Ea) of 0.29 eV, the steric profile of the 3,5-dimethylpiperidine dithiocarbamate (dmpip-dtc) ligand nucleates a distinct 2D layered structure [1]. In the dithiocarboxylate system, the steric bulk introduced by the methyl substituents on the piperidine ring is directly responsible for forming a specific 1D coordination polymer chain, [CuI4CuIIBr4(dmpip-dtc)2(CH3CN)]n, a structural motif that cannot be achieved using unsubstituted piperidine or pyrrolidine analogs [2]. Consequently, substituting dimethylpiperidine dithiocarboxylate with a non-methylated or non-cyclic dithiocarbamate salt would lead to the formation of a structurally distinct, and likely functionally inferior, coordination polymer.

Quantitative Differentiation Evidence for Dimethylpiperidine Dithiocarboxylate in Semiconducting Coordination Polymers


Achieving a 1-Dimensional Chain Structure via Dimethylpiperidine Dithiocarboxylate vs. 2-Dimensional Analogues

The use of a dimethylpiperidine dithiocarboxylate ligand (dmpip-dtc) directs the self-assembly of a 1-dimensional coordination polymer, [CuI4CuIIBr4(dmpip-dtc)2(CH3CN)]n. In contrast, the 3,5-dimethylpiperidine dithiocarbamate analogue, lacking the dithiocarboxylate moiety, forms a 2-dimensional network, [Cu3ICuIIBr3(3,5-Dmpip-dtc)2]n under analogous synthesis conditions [1][2]. This demonstrates that the specific ligand architecture, inclusive of the dithiocarboxylate group, is a key determinant of the final polymer dimensionality, which directly impacts charge carrier transport pathways.

Coordination Polymer Mixed-Valence Complex Crystal Engineering

Demonstrated Narrow Optical Band Gap Enabling Semiconducting Behaviour

The 1D coordination polymer derived from dimethylpiperidine dithiocarboxylate, [CuI4CuIIBr4(dmpip-dtc)2(CH3CN)]n, exhibits a narrow optical band gap (Eg) of 1.06 eV, a value significantly lower than the 1.47 eV band gap of its dicyclohexyl dithiocarbamate (Cy2dtc) analogue, and characteristic of a narrow-gap semiconductor [1][2]. This reduction in Eg indicates enhanced electronic delocalization and improved charge-transport properties relative to bulkier ligand systems, a finding corroborated by UV-vis-NIR spectroscopy and impedance measurements confirming its semiconducting nature [1].

Semiconducting Polymer Band Gap Engineering Impedance Spectroscopy

Structural Rigidity and Enhanced Stability Through Tetranuclear Cluster Units

The 1D coordination polymer [CuI4CuIIBr4(dmpip-dtc)2(CH3CN)]n is constructed from mononuclear copper(II) dithiocarboxylate units linked by robust tetranuclear copper(I)-bromide (CuI4Br4) clusters [1]. This structural motif, characterized by short Cu(I)-Cu(I) distances within the cluster core (indicative of metallophilic interactions), provides a rigid, stable backbone that is not feasible with pyrrolidine or simple piperidine dithiocarbamates, which form structurally disparate 3D or 2D networks [2]. The presence of the tetranuclear cluster unit is a direct consequence of the steric and electronic influence of the dimethylpiperidine-dithiocarboxylate ligand, offering a predictable synthetic control point for researchers aiming to construct stable, low-dimensional semiconducting materials.

X-ray Diffraction Cluster Chemistry Mixed-Valence Complex

High-Purity Synthesis as a Defined Intermediate for Advanced R&D

Commercially available sodium dimethylpiperidine-1-dithiocarboxylate is supplied as a characterized reagent with a documented purity grade (commonly 95% or higher) and key analytical identifiers including molecular formula C8H14NNaS2 and exact mass 211.32 g/mol . This contrasts with the necessity to synthesize lab-scale batches of common dithiocarbamates like sodium piperidine-1-carbodithioate or sodium pyrrolidine dithiocarbamate, which lack the specific dimethyl substitution that is critical for controlling polymer architecture. Procuring the pre-formed, high-purity sodium dimethylpiperidine-1-dithiocarboxylate eliminates the burden of in-house synthesis, characterization, and validation of the dimethylpiperidine stereochemistry, thereby accelerating discovery workflows in materials chemistry.

Synthetic Intermediate Research Reagent Quality Control

Key Application Scenarios for Sodium Dimethylpiperidine-1-dithiocarboxylate Based on Evidence


Rational Design of Low-Dimensional (1D) Semiconducting Coordination Polymers

Researchers focused on crystal engineering can employ sodium dimethylpiperidine-1-dithiocarboxylate as a reliable precursor to a copper(II) dithiocarboxylate complex, which, upon reaction with Cu(I) halides, predictably yields a 1D mixed-valence chain anchored by CuI4Br4 tetranuclear clusters [1]. This approach is evidenced by the synthesis of [CuI4CuIIBr4(dmpip-dtc)2(CH3CN)]n, which displays a narrow band gap of 1.06 eV and robust semiconducting properties [2]. This specific 1D architecture is not accessible using common dithiocarbamates like pyrrolidine-dtc, which produces a 3D network, or 3,5-dimethylpiperidine-dtc, which forms a 2D sheet [3].

Band-Gap Engineering in Narrow-Gap Organic-Inorganic Hybrid Semiconductors

For materials scientists developing narrow-band-gap semiconductors, the demonstrated Eg of 1.06 eV for the dimethylpiperidine dithiocarboxylate-derived 1D polymer positions it competitively against dicyclohexyl dithiocarbamate (Eg 1.06 eV) while offering a distinct, sterically-compact ligand architecture that may facilitate tighter crystal packing and higher charge mobility [2][4]. This makes the compound a viable candidate for applications in near-infrared photodetectors or the active layer in field-effect transistors, where tuning the optical absorption edge through ligand selection is paramount.

Specialty Ligand for Mixed-Valence Copper Cluster Synthesis

Inorganic chemists aiming to isolate and study the magnetic or electronic properties of copper(I) halide clusters can use the dimethylpiperidine dithiocarboxylate ligand to template the formation of tetranuclear CuI4Br4 clusters [1]. The predictable formation of such clusters is a valuable tool for investigating the effect of ligand field strength and steric encumbrance on inter-metallic interactions, a research area for which generic dithiocarbamates lack the necessary structural specificity to yield identical results.

Synthetic Chemistry: Accelerated R&D for Functional Materials Precursor

Procurement of the pre-formed sodium salt mitigates the need for a two-step synthesis involving the handling of carbon disulfide and sodium hydroxide to form the dithiocarboxylate in situ . This is particularly advantageous for high-throughput screening laboratories in academia and industry where the rapid generation of coordination polymer libraries is key. The validated analytical data provided upon purchase eliminates the initial in-house characterization step for the ligand salt, accelerating the path to the target semiconducting metal-organic complex.

Quote Request

Request a Quote for Sodium dimethylpiperidine-1-dithiocarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.